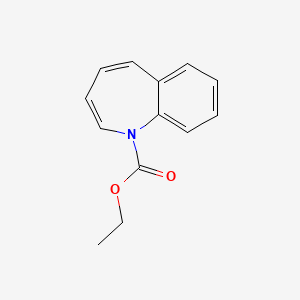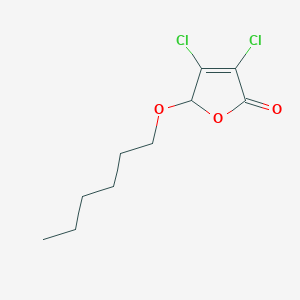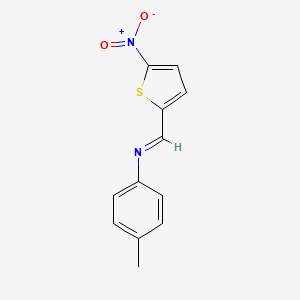phosphanium chloride CAS No. 62879-53-2](/img/structure/B14501684.png)
[2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carbamoylamino-oxoethyl precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylamino)-2-oxoethylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced to yield phosphine and other related compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Aplicaciones Científicas De Investigación
2-(Carbamoylamino)-2-oxoethylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s ability to penetrate cell membranes makes it useful in studies involving mitochondrial targeting and cellular uptake mechanisms.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(Carbamoylamino)-2-oxoethylphosphanium chloride exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, enabling it to deliver attached molecules into cells. This property is particularly valuable in targeting mitochondria, where the compound can accumulate due to the negative membrane potential.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound that lacks the carbamoylamino-oxoethyl group but shares the triphenylphosphonium core.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: A similar compound with two phenyl groups instead of three.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: Another variant with a single phenyl group.
Uniqueness
2-(Carbamoylamino)-2-oxoethylphosphanium chloride is unique due to its combination of the carbamoylamino-oxoethyl group with the triphenylphosphonium moiety. This structure provides enhanced cellular uptake and targeting capabilities, making it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
62879-53-2 |
|---|---|
Fórmula molecular |
C21H20ClN2O2P |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
[2-(carbamoylamino)-2-oxoethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H19N2O2P.ClH/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H2-,22,23,24,25);1H |
Clave InChI |
GKHRHCOPOKHOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



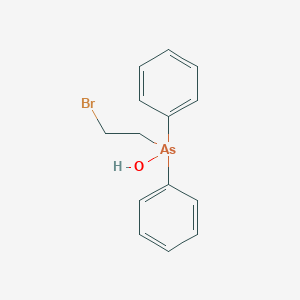
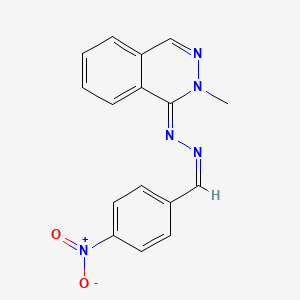

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

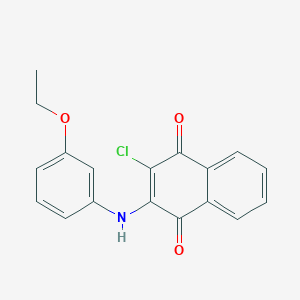
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


